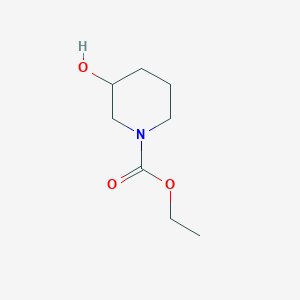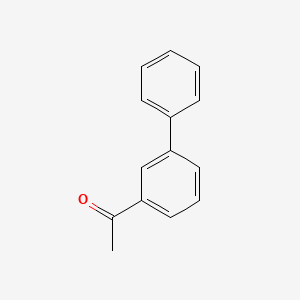
3-Acetylbiphenyl
Vue d'ensemble
Description
3-Acetylbiphenyl is a compound that is structurally characterized by the presence of an acetyl group attached to a biphenyl structure. While the provided papers do not directly discuss 3-acetylbiphenyl, they do provide insights into similar acetylated aromatic compounds and their properties, which can be extrapolated to understand 3-acetylbiphenyl. For instance, the study of 4-acetylbiphenyl on a gold surface reveals that such molecules can exhibit structural directionality and robustness, which may also be relevant for 3-acetylbiphenyl when interacting with metal surfaces .
Synthesis Analysis
The synthesis of acetylated aromatic compounds often involves the introduction of an acetyl group to an existing aromatic ring. For example, the synthesis of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline involves a series of reactions including elemental analysis and X-ray single crystal diffraction . Similarly, the synthesis of 3-acetyl-2-aminothiophenes using a modified Gewald reaction indicates a method that could potentially be adapted for the synthesis of 3-acetylbiphenyl .
Molecular Structure Analysis
The molecular structure of acetylated compounds is typically characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For instance, the molecular structure of a novel thiophene-containing compound was determined by X-ray crystallography, and the results were supported by DFT calculations . These techniques could be applied to determine the molecular structure of 3-acetylbiphenyl.
Chemical Reactions Analysis
Acetylated aromatic compounds can participate in various chemical reactions. The reactivity of the acetyl group can lead to cyclization reactions, as seen in the synthesis of nitrogen heterocycles from 1-(2′-acetylphenyl)-3-alkyltriazenes . The behavior of the acetyl group in 3-acetylbiphenyl could be similar, potentially leading to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylated aromatic compounds can be deduced from spectroscopic and computational studies. For example, the vibrational frequencies and thermodynamic properties of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline were calculated and correlated with temperature . The electronic spectra and intramolecular charge transfer interactions of acetylated thiophenes were also studied . These properties are crucial for understanding the behavior of 3-acetylbiphenyl in different environments.
Applications De Recherche Scientifique
Synthesis and Structure Exploration
- 3-Acetylbiphenyl is used in the synthesis of various phenyl-substituted flavonoids, which are important in medicinal chemistry. Matsumura et al. (1983) demonstrated the condensation of 3-acetylbiphenyl with substituted benzaldehydes to produce phenyl-substituted chalcones and flavanones (Matsumura, Tsuchiya, Takeda, & Imafuku, 1983).
- Kim et al. (1997) investigated the photophysical properties of 4-acetylbiphenyl in different solvents, revealing insights into its intramolecular charge transfer and hydrogen bonding effects (Kim, Cho, Song, Kim, & Yoon, 1997).
Chemical and Physical Properties Analysis
- Research by Rajasekaran, Babu, & Gnanasekaran (1988) focused on the carbonyl stretching frequencies in acetylbiphenyls, contributing to a deeper understanding of their spectroscopic characteristics (Rajasekaran, Babu, & Gnanasekaran, 1988).
- McLellan & Walker (1977) conducted dielectric absorption studies on 4-acetylbiphenyl, examining acetyl group relaxation in various aromatic ketones, which is vital for understanding molecular interactions in solid states (McLellan & Walker, 1977).
Mécanisme D'action
Target of Action
3-Acetylbiphenyl is a unique chemical compound with the molecular formula C14H12O
Mode of Action
It’s worth noting that the reaction mechanism of similar compounds often involves a series of elementary steps that lead to the formation of intermediate structures
Biochemical Pathways
It’s important to note that the interaction of chemical compounds with biological systems often affects multiple pathways, leading to downstream effects
Safety and Hazards
3-Acetylbiphenyl is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), respiratory system . It is advised to avoid contact with skin and eyes, and to remove and wash contaminated clothing and gloves before re-use .
Orientations Futures
Transaminases (TAms) are increasingly important enzymes for the pharmaceutical and fine chemical industries, capable of producing valuable chiral amine drug intermediates from a prochiral precursor in a single step . The role of protein engineering in the development of novel TAms and future TAm discovery for application in industrial biocatalysis is highlighted .
Propriétés
IUPAC Name |
1-(3-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHQPWCDGRZWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953219 | |
| Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylbiphenyl | |
CAS RN |
3112-01-4 | |
| Record name | 3112-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-acetylbiphenyl in the synthesis of phenyl-substituted flavonoids, and how does the position of the hydroxyl group on this molecule affect the final product?
A: 3-Acetylbiphenyl serves as a crucial starting material in the synthesis of 6- and 8-phenyl-substituted flavonoids. [] The position of the hydroxyl group on the biphenyl ring determines the final substitution pattern of the flavonoid.
- 3-Acetylbiphenyl-4-ol reacts with substituted benzaldehydes to yield 5'-phenyl-substituted chalcones, which are then cyclized to form 6-phenylflavanones and 6-phenylflavones. []
- Conversely, 3-acetylbiphenyl-2-ol leads to the formation of 3'-phenyl-substituted chalcones, ultimately resulting in 8-phenylflavanones and 8-phenylflavones. []
Q2: How does the presence of a phenyl group at the 6- or 8-position influence the spectral properties of the synthesized flavonoids?
A: The research indicates that the introduction of a phenyl group at either the 6- or 8-position of the flavonoid scaffold affects its spectral characteristics. [] While the study does not provide specific details on these spectral changes, it suggests that the presence and position of the phenyl substituent can be identified and analyzed through spectroscopic techniques. Further investigation into the specific spectral shifts caused by the phenyl group could provide valuable insights into the structure-property relationships of these modified flavonoids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


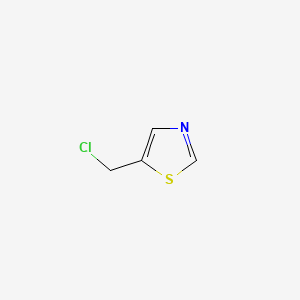



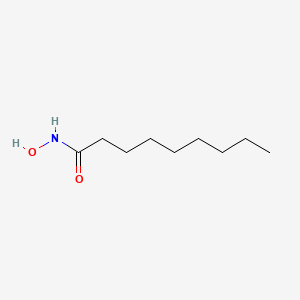
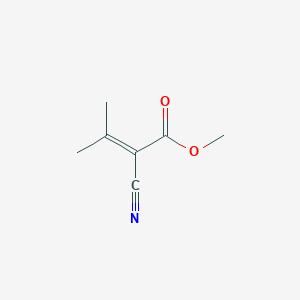
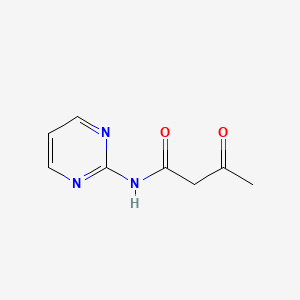
![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)

![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)

